molecular formula C9H7N3O2S B13206068 5-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-4-carboxylic acid

5-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13206068
M. Wt: 221.24 g/mol
InChI Key: BDUALGDUJRFWGC-UHFFFAOYSA-N
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Description

5-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both a thiazole and a pyrimidine ring. The thiazole ring is known for its aromatic properties due to the delocalization of π-electrons, which makes it highly reactive in various chemical reactions . This compound is of significant interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-4-carboxylic acid typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol (EtOH), resulting in the formation of an ester compound during the early stages of synthesis . This ester is then subjected to further reactions to form the desired thiazole-pyrimidine compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrimidine rings .

Scientific Research Applications

5-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it may bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(1,3-thiazol-4-yl)pyrimidine-4-carboxylic acid is unique due to its specific combination of thiazole and pyrimidine rings, which confer distinct chemical reactivity and biological activities

Properties

Molecular Formula

C9H7N3O2S

Molecular Weight

221.24 g/mol

IUPAC Name

5-methyl-2-(1,3-thiazol-4-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H7N3O2S/c1-5-2-10-8(6-3-15-4-11-6)12-7(5)9(13)14/h2-4H,1H3,(H,13,14)

InChI Key

BDUALGDUJRFWGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C(=O)O)C2=CSC=N2

Origin of Product

United States

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